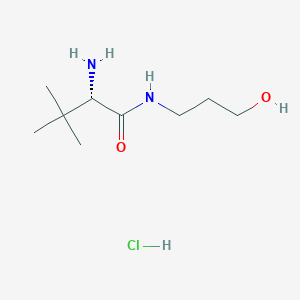

(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride

CAS No.:

Cat. No.: VC13740012

Molecular Formula: C9H21ClN2O2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H21ClN2O2 |

|---|---|

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | (2S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1 |

| Standard InChI Key | SWHPCHFLKWINFM-OGFXRTJISA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)NCCCO)N.Cl |

| SMILES | CC(C)(C)C(C(=O)NCCCO)N.Cl |

| Canonical SMILES | CC(C)(C)C(C(=O)NCCCO)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Stereochemistry

The compound features a chiral center at the second carbon of the butyramide backbone, conferring an (S)-configuration. Its molecular formula is C₉H₂₀ClN₂O₂, derived from the parent amine (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide through hydrochlorination. Key structural elements include:

-

A 3-hydroxypropyl group attached to the amide nitrogen.

-

3,3-dimethylbutyramide backbone with a primary amino group at position 2.

-

A hydrochloride counterion enhancing solubility and stability .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀ClN₂O₂ |

| Molecular Weight | 232.72 g/mol |

| CAS Number | Not widely reported |

| IUPAC Name | (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide hydrochloride |

| Chiral Centers | 1 (S-configuration) |

Spectroscopic Characterization

While direct spectral data for this compound is scarce, analogous structures suggest:

-

¹H NMR: Peaks for methyl groups (δ 1.0–1.2 ppm), hydroxypropyl protons (δ 3.4–3.7 ppm), and amine protons (δ 7.5–8.5 ppm, broad) .

-

IR Spectroscopy: Stretches for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and O–H (~3400 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves asymmetric amidation followed by salt formation:

-

Chiral Amine Preparation:

-

Amide Coupling:

-

Hydrochloride Formation:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amine Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85 |

| Amide Coupling | EDC, HOBt, DIPEA, DMF, RT | 78 |

| Deprotection | HCl/dioxane, RT | 92 |

Purification and Analysis

-

Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient) .

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated 180–185°C (decomposition observed near 200°C) .

-

Solubility: Highly soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) .

Table 3: Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >100 |

| Ethanol | 50–60 |

| Dichloromethane | <10 |

Stability and Hygroscopicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume